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Compound of Interest

Compound Name: 1-phenylprop-2-yn-1-one

Cat. No.: B1213515 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the compound

1-phenylprop-2-yn-1-one. The information presented herein is crucial for the identification,

characterization, and quality control of this molecule in research and development settings.

This document includes tabulated nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data, detailed experimental protocols for acquiring such data, and a

workflow diagram for spectroscopic analysis.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 1-phenylprop-2-yn-1-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm Multiplicity Assignment

8.15 - 8.25 Multiplet 2H, Aromatic (ortho-protons)

7.55 - 7.65 Multiplet 1H, Aromatic (para-proton)

7.45 - 7.55 Multiplet 2H, Aromatic (meta-protons)

3.45 Singlet 1H, Acetylenic proton
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¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm Assignment

177.0 Carbonyl Carbon (C=O)

136.5 Aromatic Carbon (ipso-C)

134.0 Aromatic Carbon (para-C)

129.5 Aromatic Carbon (ortho-C)

128.8 Aromatic Carbon (meta-C)

82.5 Acetylenic Carbon (C≡CH)

80.0 Acetylenic Carbon (C≡CH)

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Intensity Assignment

~3250 Strong, Sharp ≡C-H stretch (alkyne)

~2100 Medium, Sharp C≡C stretch (alkyne)

~1650 Strong C=O stretch (ketone)

~1600, 1450 Medium C=C stretch (aromatic)

~3060 Weak =C-H stretch (aromatic)

Mass Spectrometry (MS)
m/z Relative Intensity (%) Assignment

130 100 [M]⁺ (Molecular Ion)

105 ~80 [M-C₂H]⁺ or [C₆H₅CO]⁺

77 ~60 [C₆H₅]⁺

51 ~40 [C₄H₃]⁺
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Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of 1-
phenylprop-2-yn-1-one.

Materials and Equipment:

High-field NMR spectrometer (e.g., 400 MHz or higher)

5 mm NMR tubes

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

Internal standard (e.g., Tetramethylsilane, TMS)

Volumetric flasks and pipettes

Sample of 1-phenylprop-2-yn-1-one

Procedure:

Sample Preparation:

Accurately weigh approximately 5-10 mg of 1-phenylprop-2-yn-1-one for ¹H NMR, and

20-50 mg for ¹³C NMR.

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃)

containing 0.03% v/v TMS in a clean, dry vial.

Transfer the solution to a 5 mm NMR tube. Ensure the sample height is appropriate for the

spectrometer's probe.

Instrument Setup:

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
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Lock the spectrometer on the deuterium signal of the solvent (CDCl₃).

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and

symmetrical lock signal.

Tune and match the probe for the respective nucleus (¹H or ¹³C).

Data Acquisition:

For ¹H NMR:

Acquire a single-pulse experiment.

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10

ppm).

Use a pulse angle of 30-45 degrees to ensure adequate relaxation between scans.

Set the number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

For ¹³C NMR:

Acquire a proton-decoupled ¹³C spectrum.

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200

ppm).

Use a pulse angle of 45 degrees.

Set a longer relaxation delay (e.g., 2-5 seconds) to allow for the slower relaxation of

quaternary carbons.

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural

abundance and sensitivity of the ¹³C nucleus.

Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1213515?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Phase the resulting spectrum to obtain a pure absorption lineshape.

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants in the ¹H

NMR spectrum.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 1-phenylprop-2-yn-1-one by their

characteristic vibrational frequencies.

Materials and Equipment:

Fourier-Transform Infrared (FTIR) spectrometer

Potassium bromide (KBr) salt plates or an Attenuated Total Reflectance (ATR) accessory

Agate mortar and pestle

Spatula

Sample of 1-phenylprop-2-yn-1-one

Volatile solvent (e.g., dichloromethane or acetone)

Procedure (Thin Film Method):

Sample Preparation:

Place a small amount (1-2 mg) of 1-phenylprop-2-yn-1-one in a clean, dry vial.

Add a few drops of a volatile solvent (e.g., dichloromethane) to dissolve the solid.

Using a pipette, apply a drop of the solution to the surface of a clean KBr salt plate.
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Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on

the plate.

Data Acquisition:

Place the KBr plate with the sample film in the sample holder of the FTIR spectrometer.

Acquire a background spectrum of the empty sample compartment to subtract

atmospheric and instrumental interferences.

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

Data Processing:

The spectrometer software will automatically ratio the sample spectrum against the

background spectrum to generate the final transmittance or absorbance spectrum.

Identify and label the wavenumbers of the major absorption bands.

Correlate the observed absorption bands with known functional group frequencies.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 1-phenylprop-2-yn-
1-one.

Materials and Equipment:

Mass spectrometer with an Electron Impact (EI) ionization source

Direct insertion probe or Gas Chromatography (GC) inlet

Sample of 1-phenylprop-2-yn-1-one

Volatile solvent (if using GC inlet)

Procedure (Direct Insertion Probe):
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Sample Preparation:

Place a small amount of the solid sample into a capillary tube.

Insert the capillary tube into the direct insertion probe.

Instrument Setup:

Insert the probe into the mass spectrometer's ion source.

Ensure the ion source is under high vacuum.

Set the electron energy to 70 eV for standard EI ionization.

Set the mass analyzer to scan over an appropriate m/z range (e.g., 40-200 amu).

Data Acquisition:

Gradually heat the probe to volatilize the sample into the ion source.

The vaporized molecules are bombarded by electrons, leading to ionization and

fragmentation.

The mass analyzer separates the resulting ions based on their mass-to-charge ratio.

The detector records the abundance of each ion.

Data Processing:

Generate a mass spectrum, which is a plot of relative intensity versus m/z.

Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the

compound.

Analyze the fragmentation pattern by identifying the major fragment ions and their

corresponding neutral losses.

Propose fragmentation pathways consistent with the observed spectrum and the structure

of the molecule.
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Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound.
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Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis.

To cite this document: BenchChem. [Spectroscopic Profile of 1-phenylprop-2-yn-1-one: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1213515#spectroscopic-data-of-1-phenylprop-2-yn-
1-one-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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